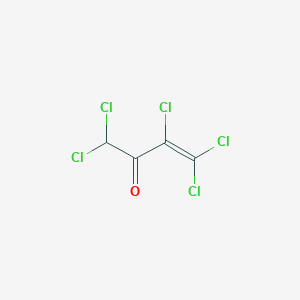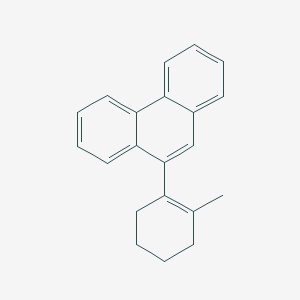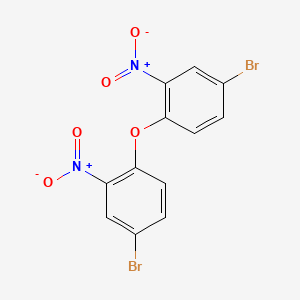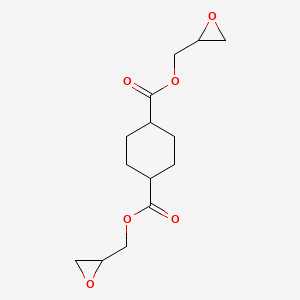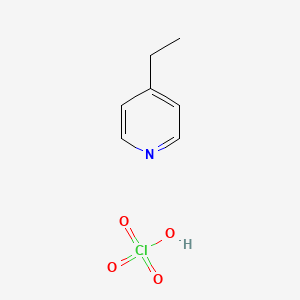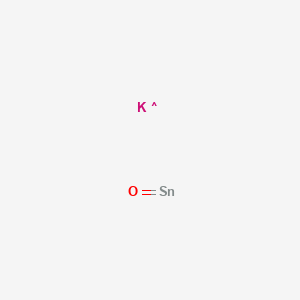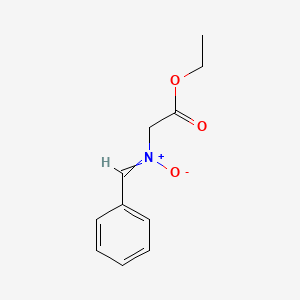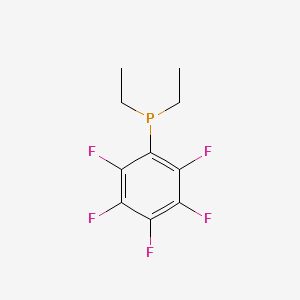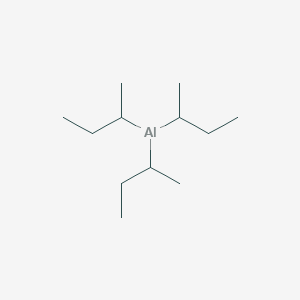
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester: is an organic compound with the molecular formula C14H18O6. It is a derivative of 1,4-cyclohexanedicarboxylic acid, where the carboxylic acid groups are esterified with oxiranylmethyl groups. This compound is known for its applications in various fields, including polymer chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester can be synthesized through the esterification of 1,4-cyclohexanedicarboxylic acid with oxiranylmethyl alcohol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out at elevated temperatures with continuous stirring. The product is then purified through distillation or recrystallization to obtain the pure ester compound.
Análisis De Reacciones Químicas
Types of Reactions: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: 1,4-Cyclohexanedicarboxylic acid.
Reduction: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) alcohol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester is used as a monomer in the synthesis of polyesters and polycarbonates. It imparts flexibility and toughness to the resulting polymers, making them suitable for various applications.
Biology: In biological research, this compound is used as a cross-linking agent for proteins and nucleic acids. It helps in stabilizing the structure of biomolecules and studying their interactions.
Medicine: The compound is explored for its potential use in drug delivery systems. Its ability to form stable esters makes it a candidate for developing prodrugs that can release active pharmaceutical ingredients in a controlled manner.
Industry: In the industrial sector, this compound is used in the production of coatings, adhesives, and sealants
Mecanismo De Acción
The mechanism of action of 1,4-cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester involves its ability to undergo esterification and cross-linking reactions. The oxiranylmethyl groups can react with various nucleophiles, forming stable covalent bonds. This property is utilized in polymer synthesis and cross-linking of biomolecules. The molecular targets include hydroxyl, amino, and thiol groups present in the reactants.
Comparación Con Compuestos Similares
1,4-Cyclohexanedicarboxylic acid, bis(2-hydroxyethyl) ester: Similar in structure but with hydroxyethyl groups instead of oxiranylmethyl groups.
1,2-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester: Similar but with the ester groups attached to the 1,2-positions of the cyclohexane ring.
Uniqueness: 1,4-Cyclohexanedicarboxylic acid, bis(oxiranylmethyl) ester is unique due to its specific ester groups and their reactivity. The oxiranylmethyl groups provide distinct chemical properties, making this compound suitable for specialized applications in polymer chemistry and biological research.
Propiedades
Número CAS |
25293-72-5 |
|---|---|
Fórmula molecular |
C14H20O6 |
Peso molecular |
284.30 g/mol |
Nombre IUPAC |
bis(oxiran-2-ylmethyl) cyclohexane-1,4-dicarboxylate |
InChI |
InChI=1S/C14H20O6/c15-13(19-7-11-5-17-11)9-1-2-10(4-3-9)14(16)20-8-12-6-18-12/h9-12H,1-8H2 |
Clave InChI |
HGXHJQLDZPXEOG-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1C(=O)OCC2CO2)C(=O)OCC3CO3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


